1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane
Overview
Description
The compound "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane" is a perfluorinated alkyl iodide, which is a class of compounds known for their unique physical and chemical properties due to the presence of fluorine atoms. These compounds are of interest in various fields, including materials science and organic synthesis, due to their stability and reactivity .
Synthesis Analysis
The synthesis of perfluorinated alkyl iodides can be achieved through several methods. One approach involves the oxidation of 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid and benzene or fluorobenzene . Another method includes the nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol, followed by ring-opening polymerization to form polymers with perfluorinated side chains . These methods highlight the versatility and reactivity of perfluorinated iodides in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of perfluorinated iodides is heavily influenced by the presence of fluorine atoms, which can lead to secondary bonding interactions involving the iodine center and other atoms such as oxygen or chlorine . For example, the iodonium salt [Ph(CF3CH2)I]CF3SO2NSO2CF3 has a chain structure with the anion in a transoid conformation, while the diphenyl derivative [Ph2I]CF3SO2NSO2CF3 forms a dimeric structure . These structural features are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Perfluorinated alkyl iodides participate in various chemical reactions due to their unique reactivity. For instance, they can be used as arylating reagents for C-C and C-X bond formation . The presence of the iodonium ion, generated in situ from N-iodosuccinimide and trifluoromethanesulphonic acid, can promote direct linkage of 'disarmed' pent-4-enyl glycosides, showcasing the utility of these compounds in carbohydrate chemistry . Additionally, the thermal decomposition of these compounds can proceed via an ionic mechanism, producing various decomposition products depending on the structure of the iodonium compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane" are influenced by the high electronegativity and small size of fluorine atoms, which impart high thermal and chemical stability to the molecule. The presence of the iodine atom allows for a variety of chemical transformations, making these compounds valuable in synthetic chemistry. The crystal structure of related compounds, such as (trifluoromethyl)iodine dichloride, reveals a T-shaped molecular structure with the CF3 group in the equatorial position, which is indicative of the types of molecular geometries that can be expected for perfluorinated iodides .
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13I/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFTMOJFHVIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880412 | |
Record name | 1-(Perfluorohexyl)-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |
CAS RN |
38550-34-4 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38550-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Perfluorohexyl)-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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